molecular formula C19H18N4O2 B15209673 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide CAS No. 920513-32-2

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide

Cat. No.: B15209673
CAS No.: 920513-32-2
M. Wt: 334.4 g/mol
InChI Key: PCLCTUXELNRJQK-UHFFFAOYSA-N
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Description

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with an N-methyl group and a branched chain containing an isoquinolin-6-ylamino moiety. This compound features a unique structural hybrid of a benzamide and an isoquinoline derivative, linked via an amino-oxoethyl bridge. Isoquinoline, a heterocyclic aromatic compound, is known for its role in medicinal chemistry due to its ability to interact with biological targets such as kinases and DNA. The N-methylbenzamide group may enhance metabolic stability and solubility compared to unmodified benzamides.

Properties

CAS No.

920513-32-2

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-methylbenzamide

InChI

InChI=1S/C19H18N4O2/c1-20-19(25)14-3-2-4-16(10-14)22-12-18(24)23-17-6-5-15-11-21-8-7-13(15)9-17/h2-11,22H,12H2,1H3,(H,20,25)(H,23,24)

InChI Key

PCLCTUXELNRJQK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide with structurally or functionally analogous compounds from the evidence provided. Key differences in substituents, pharmacological properties, and synthetic pathways are highlighted.

Structural Analogues

Compound Name Key Structural Features Pharmacological Notes (if available) Reference
This compound (Target) Isoquinolin-6-ylamino, N-methylbenzamide, amino-oxoethyl bridge Hypothesized kinase inhibition; no direct data
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Quinolin-6-yl, bromobenzyl, indolinone core Activity value: 5.411 (possibly IC50 or logP)
3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide Quinazolin-6-ylamino, cyanopropan-2-yl, methyl substituents Enhanced solubility due to polar cyan group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, hydroxy-dimethylethyl chain Used in metal-catalyzed C–H functionalization

Functional Comparisons

Isoquinoline vs. Quinoline Derivatives The target compound’s isoquinolin-6-yl group differs from quinolin-6-yl (e.g., in ) by having a fused benzene ring at the 1-2 position rather than 2-3. Compounds with quinoline moieties (e.g., ) show moderate activity values (5.208–6.878), suggesting that isoquinoline derivatives like the target compound could exhibit enhanced or distinct activity due to structural rigidity .

Benzamide Modifications The N-methylbenzamide group in the target compound contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a bulky hydroxy-dimethyl chain. The latter is designed for catalytic applications, whereas the former’s methyl group likely improves pharmacokinetic properties . 3-(1-cyano-1-methylethyl)-N-{...}benzamide () incorporates a cyanopropan-2-yl group, which increases polarity and may enhance solubility compared to the target compound’s simpler N-methyl substitution .

Linker and Substituent Effects The amino-oxoethyl bridge in the target compound is analogous to the acetamide linker in ’s indolinone derivatives. However, the latter’s bromobenzyl and cyanamido substituents correlate with higher activity values (e.g., 6.878 for cyanamido-substituted compound), suggesting that electron-withdrawing groups may enhance potency . AZD1152 (mentioned in ) shares a phosphoethylamino linker but targets quinazoline-based kinases, indicating that linker flexibility and terminal groups critically influence target specificity .

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